

Discovery and history of hydantoin compounds

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An In-Depth Technical Guide to the Discovery and History of Hydantoin Compounds

Abstract

The hydantoin ring system, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, represents a quintessential "privileged scaffold" in medicinal chemistry.^{[1][2]} Its journey from a 19th-century laboratory curiosity to a foundational component of modern therapeutics is a compelling narrative of chemical discovery, synthetic innovation, and serendipitous pharmacological insight. This guide provides a technical exploration of the history of hydantoin, detailing its initial discovery, the development of cornerstone synthetic methodologies, its transformative role in epilepsy treatment, and its subsequent diversification into a wide array of therapeutic and industrial applications. Designed for researchers and drug development professionals, this document elucidates the key scientific milestones and the underlying chemical principles that have established hydantoin as a structure of enduring significance.

The Dawn of Hydantoin Chemistry: Initial Discovery and Structural Elucidation

The story of hydantoin begins in 1861 with the pioneering German chemist Adolf von Baeyer.^{[3][4]} While investigating uric acid derivatives, Baeyer successfully synthesized the parent hydantoin compound through the hydrogenation of allantoin, a product of uric acid metabolism.^{[3][5]} The name "hydantoin" itself is a portmanteau derived from hydrogenated allantoin.^[3]

While Baeyer's isolation marked the compound's discovery, it was Friedrich Urech who, in 1873, reported the first rational synthesis of a hydantoin derivative.^[3] Urech synthesized 5-methylhydantoin by reacting alanine sulfate with potassium cyanate, demonstrating a foundational pathway from amino acids to the hydantoin core.^{[3][6]} This method is now known as the Urech hydantoin synthesis.^[6] Despite these early syntheses, the definitive cyclic structure of the hydantoin ring was not confirmed until 1913 by the work of Dorothy Hahn.^[3]

Foundational Synthetic Methodologies: Building the Hydantoin Scaffold

The utility of the hydantoin scaffold is intrinsically linked to the development of robust and versatile synthetic methods. Several key reactions have become mainstays in organic and medicinal chemistry for constructing this heterocyclic core.

The Bucherer–Bergs Reaction

First reported by Bergs in a 1929 patent and later elaborated upon by Hans Theodor Bucherer in 1934, the Bucherer–Bergs reaction is a powerful multicomponent synthesis for producing 5-substituted and 5,5-disubstituted hydantoins.^{[7][8]} The reaction's primary strength lies in its use of simple, accessible starting materials: a carbonyl compound (aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide like potassium cyanide.^[7]

The causality behind this one-pot reaction is its elegant sequence of equilibria. The reaction proceeds through the in-situ formation of a cyanohydrin intermediate, which then undergoes cyclization to yield the hydantoin product.^{[10][11]} This method provides direct access to a wide variety of hydantoin derivatives, making it exceptionally valuable for library synthesis in drug discovery.^[11]

Experimental Protocol: Representative Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

- Reaction Setup:** In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine acetone (1.0 eq), potassium cyanide (1.0 eq), and ammonium carbonate (3.0 eq).
- Solvent Addition:** Add a 1:1 mixture of ethanol and water as the solvent. The use of aqueous ethanol facilitates the dissolution of both the organic ketone and the inorganic salts.^[7]

- **Heating:** Heat the reaction mixture to 60-70°C with vigorous stirring.[7] This temperature provides the necessary activation energy for the sequential formation of the cyanohydrin and aminonitrile intermediates, followed by the final cyclization, without promoting significant side reactions.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction is typically complete within several hours.
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. The crude dimethylhydantoin is typically isolated by filtration.
- **Purification:** The crystalline product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to afford the pure hydantoin.



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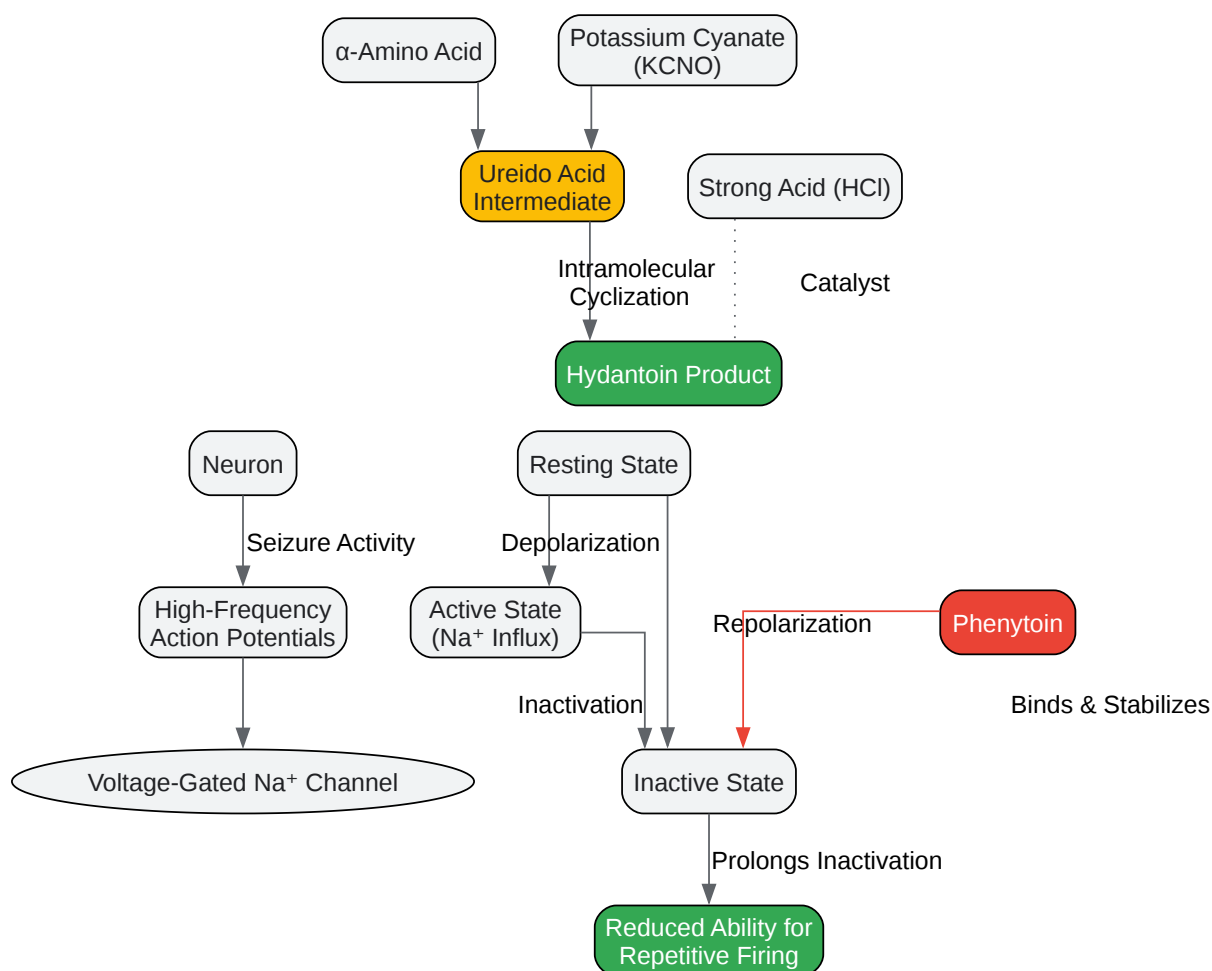
Caption: Mechanism of the Bucherer-Bergs reaction.

The Urech/Read Synthesis

The Urech synthesis, and the closely related Read reaction, provides a complementary route to hydantoins, starting from α -amino acids.[6][12] In this step process, an amino acid is first treated with potassium cyanate (or an isocyanate) to form a ureido acid intermediate, which is then cyclized under conditions to furnish the hydantoin.[4][12] This method is particularly advantageous for creating chiral hydantoins, as the stereocenter of the starting α -amino acid can often be preserved.[4]

Experimental Protocol: Urech Synthesis of Hydantoin from Glycine

- **Ureido Acid Formation:** Dissolve glycine (1.0 eq) in water and cool the solution in an ice bath. Separately, prepare a solution of potassium cyanate (1.1 eq) in water.
- **Reaction:** Slowly add the potassium cyanate solution to the glycine solution while maintaining the low temperature (-5°C to 0°C).[12] The low temperature controls the exothermicity of the reaction and minimizes the hydrolysis of potassium cyanate. Stir for 2 hours.
- **Cyclization:** After the formation of the ureido intermediate, add a strong acid, such as 37% hydrochloric acid, to the reaction mixture.[12] The acid catalyzes the intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbon.
- **Heating and Isolation:** Heat the acidified mixture overnight (e.g., under reflux) to drive the cyclization to completion.[12]
- **Purification:** Cool the solution to induce crystallization of the hydantoin product. Isolate the solid by filtration and recrystallize from water to obtain pure hydantoin.



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Caption: Phenytoin's mechanism of action on sodium channels.

Modern Perspectives and Diversified Applications

The success of phenytoin spurred decades of research into hydantoin derivatives, revealing the scaffold's remarkable versatility. [13] While remaining cornerstone of epilepsy treatment, the hydantoin core is now found in drugs and compounds across a broad spectrum of applications. [1][14]

- **Anticonvulsants:** Besides phenytoin, other hydantoins like fosphenytoin (a prodrug of phenytoin), mephenytoin, and ethosuximide have been developed. [14]
- **Antiarrhythmics:** The same channel-stabilizing properties are useful in cardiology. Ropitoin is an example of an antiarrhythmic hydantoin. [3]
- **Relaxants:** Dantrolene, a hydantoin derivative, is a critical drug used to treat malignant hyperthermia and spasticity by acting as a muscle relaxant.
- **Antimicrobials:** Nitrofurantoin is an important antibiotic used for treating urinary tract infections. [14]
- **Prodione:** A widely used fungicide in agriculture.
- **Anticancer Agents:** The hydantoin scaffold is a key feature in modern oncology. Enzalutamide is a potent nonsteroidal antiandrogen used to treat prostate cancer. [1] Ongoing research is exploring novel hydantoin-chromene hybrids and other derivatives for their cytotoxic activity against various cancer lines. [15][16]
- **Industrial Chemicals:** N-halogenated derivatives such as dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH) are used as disinfectants and biocides. [3]

Conclusion

From its initial characterization by Adolf von Baeyer to its establishment as a life-saving anticonvulsant through the systematic work of Merritt and Putnam, the history of hydantoin is a testament to the power of chemical synthesis and pharmacological screening. The development of robust synthetic routes like the Bucherer-Bergs and Urech reactions unlocked the scaffold's potential, enabling the creation of vast chemical diversity. Today, the hydantoin core continues to be a privileged structure in drug discovery, serving as the foundation for therapeutics in oncology, infectious disease, and neurology. Its s

underscores a fundamental principle of medicinal chemistry: that a simple heterocyclic ring, through thoughtful chemical modification, can be tailored to modulate a remarkable array of biological targets, yielding profound benefits for human health.

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